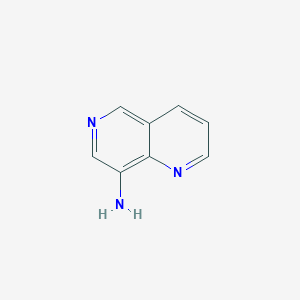

1,6-Naphthyridin-8-amine

説明

Structure

3D Structure

特性

IUPAC Name |

1,6-naphthyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-7-5-10-4-6-2-1-3-11-8(6)7/h1-5H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZAZNWUGAFUFIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=CC(=C2N=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312947 | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55570-63-3 | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55570-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Naphthyridin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-naphthyridin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 1,6 Naphthyridin 8 Amine and Its Derivatives

Classical Approaches for 1,6-Naphthyridine (B1220473) Core Construction

Traditional methods for building the bicyclic 1,6-naphthyridine scaffold have been foundational in heterocyclic chemistry. These methods, while sometimes harsh, are robust and have been refined over decades.

Skraup Reaction and its Modified Protocols for 1,6-Naphthyridine Synthesis

The Skraup reaction is a classic method for synthesizing quinolines and their aza-analogs, including naphthyridines. acs.org This reaction typically involves heating an aminopyridine with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene (B124822). acs.org For the synthesis of 1,6-naphthyridine, 4-aminopyridine (B3432731) is the logical starting material. However, the direct Skraup reaction with 4-aminopyridine was not initially successful and is known to be a potentially violent, exothermic process. acs.org

Refinements and modified protocols have been developed to overcome these challenges and afford 1,6-naphthyridines in modest yields. acs.org One significant modification involves the use of 4-aminopyridine-N-oxide as the starting material. This approach proceeds through a 1,6-naphthyridine-N-oxide intermediate, which is then reduced to the final 1,6-naphthyridine product. acs.org Another modification to prepare the 1,6-naphthyridine core involves using a "sulfo mix," which is a mixture of nitrobenzenesulfonic acids in sulfuric acid, as the oxidizing agent in a single step from 4-aminopyridine and glycerol. researchgate.net

Key Features of Modified Skraup Reactions for 1,6-Naphthyridine Synthesis

| Starting Material | Key Reagents | Intermediate | Advantage/Note |

|---|---|---|---|

| 4-Aminopyridine-N-oxide | Glycerol, H₂SO₄ | 1,6-Naphthyridine-N-oxide | Improved control and yield over direct reaction. acs.org |

| 4-Aminopyridine | Glycerol, "Sulfo mix" | Direct formation | Single-step process. researchgate.net |

Friedlander Condensation and Related Annulation Strategies

The Friedlander annulation is another cornerstone of quinoline (B57606) and naphthyridine synthesis. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone, ester, or nitrile). wikipedia.org This reaction can be catalyzed by either acids or bases. connectjournals.com For 1,6-naphthyridine synthesis, this would typically involve a 4-aminopyridine derivative with a carbonyl group at the 3-position. For instance, the condensation of 4-aminonicotinaldehyde (B1271976) with a compound like malonamide (B141969) can yield a 1,6-naphthyridin-2(1H)-one derivative. nih.gov

Related annulation strategies, such as acid-mediated intramolecular Friedel–Crafts reactions, serve as a powerful method for constructing fused polycyclic 1,6-naphthyridines. rsc.org A mild and efficient protocol for synthesizing tri-, tetra-, and pentacyclic 1,6-naphthyridin-4-amines involves the CF₃SO₃H- or H₂SO₄-mediated intramolecular cycloaromatization of 4-(arylamino)nicotinonitriles. rsc.orgnih.gov In this strategy, the cyano group acts as a one-carbon synthon, facilitating the ring closure. rsc.orgnih.gov This method has proven effective for gram-scale synthesis with good to excellent yields. rsc.orgnih.gov

Examples of Friedlander and Related Annulation Reactions

| Starting Materials | Reaction Type | Key Conditions | Product Type | Yield |

|---|---|---|---|---|

| Anthranilonitrile and 4-oxo-7-chloro-1,2,3,4-tetrahydroquinoline | Friedländer Annulation | BF₃·Et₂O | Benzo researchgate.netresearchgate.netnaphthyridin-4-amine scaffold | 21% nih.gov |

| 4-(Phenylamino)quinoline-3-carbonitrile | Intramolecular Friedel-Crafts | CF₃SO₃H, rt | Tetracyclic 1,6-naphthyridin-4-amine | 84% rsc.org |

| 4-(Naphthalen-1-ylamino)nicotinonitrile | Intramolecular Friedel-Crafts | CF₃SO₃H, rt | Benzo[h] researchgate.netresearchgate.netnaphthyridin-7-amine | 99% rsc.org |

Dehydrogenation and Hydrogenolysis in Naphthyridine Ring Formation

Dehydrogenation is a crucial final step in many synthetic routes to aromatic heterocycles. In the context of 1,6-naphthyridine synthesis, this typically involves the aromatization of a partially saturated precursor, such as a tetrahydro-1,6-naphthyridine. Catalytic reduction of 1,6-naphthyridine using palladium on charcoal is a common method to produce the corresponding 1,2,3,4-tetrahydro-1,6-naphthyridine. rsc.org Conversely, dehydrogenation of these tetrahydro derivatives is employed to form the fully aromatic 1,6-naphthyridine ring system. researchgate.net

Hydrogenolysis, the cleavage of a bond by reaction with hydrogen, is also utilized, often to remove protecting groups or to convert functional groups during the synthesis. For example, 1,6-naphthyridine can be synthesized from its 5-hydroxy derivative via intermediate chloro and hydrazino compounds, steps which may involve hydrogenolysis to remove the hydrazine (B178648) group. epa.gov More advanced methods provide orthogonal procedures for the selective hydrogenation of either of the two pyridine (B92270) rings in the 1,6-naphthyridine scaffold. acs.org The choice between a homogeneous ruthenium precatalyst or a heterogeneous palladium catalyst allows for controlled access to either 1,2,3,4- or 5,6,7,8-tetrahydronaphthyridine isomers, which can then be functionalized and potentially re-aromatized. acs.org

Modern Synthetic Strategies for Functionalized 1,6-Naphthyridin-8-amine Analogs

Contemporary synthetic chemistry prioritizes efficiency, atom economy, and the ability to rapidly generate molecular diversity. Modern strategies for synthesizing 1,6-naphthyridine derivatives reflect these principles, employing elegant one-pot reactions and powerful functionalization techniques.

One-Pot Cascade Reactions in the Synthesis of 1,6-Naphthyridine Derivatives

One-pot multicomponent reactions (MCRs) and cascade reactions have emerged as powerful tools for the efficient construction of complex heterocyclic scaffolds like 1,6-naphthyridine from simple starting materials. rsc.org These reactions combine multiple bond-forming events in a single operation without isolating intermediates, saving time, reagents, and solvent. ekb.eg

For example, highly functionalized 1,6-naphthyridines can be synthesized through the cascade reaction of a malononitrile (B47326) dimer with an aldehyde. researchgate.netresearchgate.net This approach has been used to create a variety of substituted tetrahydro-1,6-naphthyridine-dicarbonitriles. researchgate.netresearchgate.net Another efficient MCR involves the reaction of benzaldehyde (B42025) derivatives, two equivalents of malononitrile, and 4-aminocoumarin (B1268506) in the presence of a recyclable catalyst to form novel fused 1,6-naphthyridine compounds. researchgate.net These methods are often characterized by mild reaction conditions, high yields, and simple workup procedures. researchgate.net

Overview of a One-Pot Cascade Synthesis

| Reactants | Catalyst/Solvent | Reaction Type | Key Feature |

|---|---|---|---|

| Aromatic Aldehydes, Malononitrile Dimer | Ethanol (B145695), Reflux | Cascade Reaction | Forms substituted tetrahydro-1,6-naphthyridines. researchgate.netresearchgate.net |

| 4-Aminopyridine, Cyclic Enol Ethers | Camphor (B46023) Sulfonic Acid (CSA) | ABB' type Multicomponent Coupling | Diastereoselective synthesis of pyrano and furano naphthyridines. ekb.eg |

Nucleophilic Aromatic Substitution (SNAr) in Functionalization of 1,6-Naphthyridines

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of pre-formed aromatic rings, particularly those that are electron-deficient, such as pyridine and naphthyridine rings. wikipedia.org The reaction involves the displacement of a good leaving group (typically a halide) on the aromatic ring by a nucleophile. wikipedia.orgopenstax.org The presence of the nitrogen atoms in the 1,6-naphthyridine core makes it susceptible to nucleophilic attack, especially when a leaving group is present at positions ortho or para to a ring nitrogen.

This strategy is widely used to introduce a variety of substituents onto the 1,6-naphthyridine scaffold. For instance, a chlorinated 1,6-naphthyridine can react with various aromatic amines in the presence of an acid catalyst to produce a library of N-aryl-1,6-naphthyridine derivatives. masterorganicchemistry.com This approach is particularly relevant for the synthesis of this compound analogs, where an amine nucleophile displaces a leaving group at the C-8 position. The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized negatively charged intermediate known as a Meisenheimer complex before the leaving group is expelled. openstax.org While the classic mechanism is stepwise, recent evidence suggests that many SNAr reactions may proceed through a concerted mechanism. nih.gov

Reductive Amination and Intramolecular Cyclization for Benzonaphthyridine Frameworks

A significant strategy for the construction of fused polycyclic systems, such as tetrahydrobenzo[b] rhhz.netscispace.comnaphthyridines, involves a sequential one-pot reaction that combines reductive amination with an intramolecular Heck cyclization. researchgate.net This approach provides an efficient route to these complex scaffolds.

The synthesis begins with the reductive amination of 2-chloro-3-formylquinolines with various amines in the presence of a reducing agent like sodium borohydride. This step furnishes the corresponding secondary amine intermediates in high yields. The subsequent N-allylation of the secondary amine, followed by an intramolecular Heck-type 6-exo-trig cyclization, leads to the formation of the desired 1,2,3,4-tetrahydrobenzo[b] rhhz.netscispace.comnaphthyridine derivatives. researchgate.net This palladium-catalyzed cyclization is a powerful tool for forming carbocyclic and heterocyclic rings. wikipedia.orgarkat-usa.org The versatility of the intramolecular Heck reaction allows for the construction of a wide range of ring sizes under mild conditions, making it applicable to the synthesis of complex molecules. wikipedia.orgnih.govnih.gov

Palladium-Catalyzed Coupling Reactions (Suzuki, Kumada) for 1,6-Naphthyridine Elaboration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heteroaromatic compounds, including the 1,6-naphthyridine core. The Suzuki and Kumada couplings, in particular, offer effective methods for introducing carbon-carbon bonds.

The Suzuki coupling reaction has been successfully employed for the difunctionalization of the 1,6-naphthyridine scaffold. A notable strategy involves the use of 1,6-naphthyridine-5,7-ditriflates as highly reactive and versatile building blocks. researchgate.net These bench-stable intermediates can undergo sequential and regioselective cross-coupling reactions. For instance, a 5-amino-7-triflyl-1,6-naphthyridine intermediate can readily participate in Suzuki cross-coupling reactions to introduce various aryl and heteroaryl groups at the C7-position. researchgate.net This methodology allows for the rapid diversification of the 1,6-naphthyridine core.

The following table summarizes the Suzuki cross-coupling reactions of a 5-amino-7-triflyl-1,6-naphthyridine intermediate with various boronic acids. researchgate.net

| Entry | Boronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic acid | 5-Amino-7-phenyl-1,6-naphthyridine | 85 |

| 2 | 4-Methoxyphenylboronic acid | 5-Amino-7-(4-methoxyphenyl)-1,6-naphthyridine | 92 |

| 3 | 3-Pyridinylboronic acid | 5-Amino-7-(3-pyridinyl)-1,6-naphthyridine | 78 |

| 4 | 2-Thiopheneboronic acid | 5-Amino-7-(2-thienyl)-1,6-naphthyridine | 81 |

The Kumada coupling , which utilizes a Grignard reagent as the organometallic nucleophile, represents one of the earliest transition-metal-catalyzed cross-coupling reactions. rhhz.netrsc.org This reaction is effective for generating carbon-carbon bonds by coupling an organic halide with a Grignard reagent, typically catalyzed by nickel or palladium complexes. rsc.org While specific examples of Kumada coupling on the 1,6-naphthyridine ring are not extensively documented in recent literature, the reaction is broadly applicable to the coupling of aryl and heteroaryl halides. rhhz.net This suggests its potential for the functionalization of halo-substituted 1,6-naphthyridines, offering an alternative to other cross-coupling methods.

Triflation as an Activation Strategy for Substituted 1,6-Naphthyridines

Triflation, the conversion of a hydroxyl group to a trifluoromethanesulfonyl (triflate) group, serves as an excellent activation strategy for substituted 1,6-naphthyridines, rendering them susceptible to nucleophilic substitution and cross-coupling reactions. This method is particularly useful for activating heterocyclic amides, such as those found in 1,6-naphthyridine-5,7-diones. researchgate.net

The reaction of 8-substituted 1,6-naphthyridine-5,7-diones with triflic anhydride (B1165640) in the presence of a base like diisopropylethylamine efficiently yields the corresponding 1,6-naphthyridine-5,7-ditriflates. These ditriflates are stable enough for isolation and purification but are highly reactive intermediates. researchgate.net The two triflate groups at the C5 and C7 positions can be sequentially and regioselectively displaced or engaged in cross-coupling reactions.

This one-pot ditriflation and subsequent regioselective substitution provide a rapid route to functionalized 1,6-naphthyridines bearing a C7-triflate, which is primed for further elaboration through various palladium-catalyzed reactions, including Suzuki, Negishi, and Buchwald-Hartwig amination. researchgate.net This strategy bypasses the often harsh conditions required for traditional halogenation approaches. researchgate.net

Multicomponent Reactions Towards Naphthyridine Derivatives

Multicomponent reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic scaffolds like 1,6-naphthyridines from simple starting materials in a single synthetic operation. rsc.org These reactions are characterized by their high atom economy, operational simplicity, and ability to generate molecular diversity, often aligning with the principles of green chemistry. scispace.com

Various MCRs have been developed for the synthesis of functionalized 1,6-naphthyridine derivatives. For instance, a one-pot, three-component reaction between 2-chloroquinoline-4-amines, various substituted aromatic aldehydes, and malononitrile in ethanol provides a straightforward route to 5-chloro-4-phenyl benzo[f] rhhz.netscispace.comnaphthyridine-2-amino-3-carbonitrile derivatives in good yields. rsc.org

Another example is the catalyst-free, pseudo-five-component synthesis of 1,2-dihydro rhhz.netscispace.comnaphthyridines from methyl ketones, amines, and malononitrile in water. scispace.com This method is environmentally friendly and avoids the use of expensive catalysts and toxic organic solvents. Furthermore, a one-pot multicomponent synthesis of highly functionalized rhhz.netscispace.com-naphthyridines has been achieved under solvent-free conditions using triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH][HSO4]) as a catalyst.

The diastereoselective synthesis of pyrano- and furano-naphthyridine derivatives has been accomplished through a multicomponent coupling reaction involving 4-aminopyridine and cyclic enol ethers, catalyzed by camphor sulfonic acid. rhhz.net These examples highlight the versatility of MCRs in constructing the 1,6-naphthyridine core with a wide range of functional groups.

Synthesis of Specific this compound Precursors and Key Intermediates

The synthesis of appropriately substituted precursors is fundamental to the construction of complex this compound derivatives. This section details the pathways to key intermediates such as 1,6-naphthyridine-5,7-diones and the role of aminopyridines in directing the formation of the naphthyridine ring system.

Pathways to 1,6-Naphthyridine-5,7-diones and Highly Substituted Naphthyridine Scaffolds

A robust method for the synthesis of highly substituted 1,6-naphthyridine-5,7-diones involves a tandem nitrile hydration and cyclization sequence. researchgate.net This approach begins with the nucleophilic aromatic substitution (SNAr) reaction of a nitrile anion with a 2-chloronicotinic ester to produce 2-cyanoalkyl nicotinic esters. researchgate.net

The subsequent hydration of the nitrile group to an amide is a critical step. Traditional methods using strong acids or bases are often incompatible with sensitive functional groups. A milder and more chemoselective approach utilizes the Ghaffar-Parkins catalyst, a platinum hydride-based complex, which facilitates nitrile hydration under neutral, aqueous conditions. researchgate.net Following the hydration, a base-mediated intramolecular cyclization of the resulting amide onto the ester functionality in the same pot yields the desired 1,6-naphthyridine-5,7-dione. researchgate.net This tandem procedure allows for the efficient construction of the dione (B5365651) core, which can then be further elaborated as described in section 2.2.5.

Role of Aminopyridines in Directing Naphthyridine Ring Closure

Aminopyridines are fundamental building blocks in the synthesis of naphthyridines, where the position of the amino group on the pyridine ring directs the annulation to form the specific naphthyridine isomer. For the synthesis of the 1,6-naphthyridine skeleton, 4-aminopyridine is a key precursor.

The Skraup reaction , a classic method for quinoline synthesis, can be adapted for the preparation of 1,6-naphthyridine. This reaction involves heating 4-aminopyridine with glycerol, an oxidizing agent (such as nitrobenzene or sodium m-nitrobenzenesulfonate), and sulfuric acid. The reaction proceeds through a series of steps including the dehydration of glycerol to acrolein, Michael addition of the aminopyridine to acrolein, cyclization, dehydration, and finally oxidation to yield the aromatic 1,6-naphthyridine ring system. Refinements to the Skraup reaction, such as the use of a "sulfo-mix" (a mixture of nitrobenzenesulfonic acid and sulfuric acid), have led to improved yields. An alternative modification involves using 4-aminopyridine-N-oxide as the starting material, followed by reduction of the resulting 1,6-naphthyridine-N-oxide.

The Friedländer annulation is another important condensation reaction that utilizes aminopyridines for the synthesis of naphthyridines. organic-chemistry.org This method involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. For the synthesis of 1,6-naphthyridines, a 4-aminonicotinaldehyde can be condensed with various methylene (B1212753) compounds containing α-ketones. The reaction is typically catalyzed by an acid or a base and proceeds via an initial aldol-type condensation followed by cyclization and dehydration to form the new pyridine ring, thus completing the 1,6-naphthyridine framework.

Regioselectivity and Stereoselectivity in 1,6-Naphthyridine-8-amine Synthesis

The controlled synthesis of specific isomers of substituted naphthyridines is a critical aspect of their chemistry, ensuring the desired biological activity and properties. Regioselectivity dictates the position of substituent placement on the naphthyridine core, while stereoselectivity governs the three-dimensional arrangement of atoms in chiral derivatives.

Regioselectivity

The synthesis of 8-substituted 1,6-naphthyridines often requires careful selection of starting materials and reaction conditions to ensure the substituent is introduced at the correct position. One strategic approach involves the construction of the heterocyclic system with the 8-position substituent already in place on a precursor molecule.

A key strategy for synthesizing 8-substituted 1,6-naphthyridine-5,7-diones involves a nucleophilic aromatic substitution (SNAr) on a 2-chloronicotinic ester. acs.org In this approach, the substituent intended for the 8-position is introduced via the reaction of a nitrile anion with the electrophilic nicotinic ester. Subsequent hydration of the nitrile and intramolecular cyclization affords the desired 8-substituted 1,6-naphthyridine-5,7-dione. acs.org This method provides a reliable way to control the regiochemistry by building the ring system around a pre-functionalized core.

Another important aspect of regioselectivity arises in the functionalization of a pre-formed 1,6-naphthyridine ring. For instance, in the case of 1,6-naphthyridine-5,7-ditriflates, the C5 position is found to be more reactive towards nucleophilic substitution by amines. acs.orgnih.gov This inherent difference in reactivity between the C5 and C7 positions allows for the selective introduction of substituents. It is hypothesized that steric hindrance from a substituent at the C8 position can further direct the nucleophilic attack to the C5 position. acs.org Such predictable reactivity is crucial for the controlled synthesis of multi-substituted 1,6-naphthyridines.

The Friedländer annulation, a classical method for synthesizing quinolines and naphthyridines, also presents regioselectivity challenges when using unsymmetrical ketones. alfa-chemistry.com The reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group. With an unsymmetrical ketone, two different cyclization pathways are possible, leading to a mixture of regioisomers. The choice of catalyst—acidic or basic—and the specific reaction conditions can influence the outcome, though achieving high regioselectivity often remains a challenge. alfa-chemistry.com

Stereoselectivity

While the core 1,6-naphthyridine ring is planar and achiral, the introduction of substituents or the reduction of the pyridine rings can create stereocenters. The development of stereoselective synthetic methods is therefore essential for accessing enantiomerically pure derivatives, which is often a prerequisite for pharmaceutical applications.

A notable example is the asymmetric synthesis of a chiral 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) scaffold. nih.gov This synthesis was developed for the RORγt inverse agonist TAK-828F, which contains a chiral center in the tetrahydro-naphthyridine core. nih.gov The key step in achieving enantioselectivity is a ruthenium-catalyzed asymmetric transfer hydrogenation of a dihydronaphthyridine intermediate. This reaction establishes the chiral center with high control over its stereochemistry, representing the first reported enantioselective synthesis of a 5,6,7,8-tetrahydro-1,6-naphthyridine compound. nih.gov

The following table summarizes key aspects of regioselective and stereoselective syntheses in the context of 1,6-naphthyridine derivatives.

| Aspect | Methodology | Key Features | Reference |

| Regioselectivity | SNAr on 2-chloronicotinic ester followed by cyclization | Pre-installation of the C8-substituent on the precursor. | acs.org |

| Regioselectivity | Nucleophilic substitution on 1,6-naphthyridine-5,7-ditriflate | Preferential substitution at the C5 position. | acs.orgnih.gov |

| Regioselectivity | Friedländer Annulation with unsymmetrical ketones | Product distribution depends on catalyst and reaction conditions. | alfa-chemistry.com |

| Stereoselectivity | Asymmetric transfer hydrogenation of a dihydronaphthyridine | Ruthenium-catalyzed reaction to create a chiral center. | nih.gov |

Mechanistic Investigations of 1,6-Naphthyridine Formation Reactions

Understanding the reaction mechanisms underlying the formation of the 1,6-naphthyridine ring system is fundamental for optimizing existing synthetic routes and developing new ones. The two most classical and relevant methods for constructing this heterocyclic core are the Skraup synthesis and the Friedländer synthesis.

Skraup Synthesis

The Skraup synthesis is a venerable method for preparing quinolines and can be adapted for naphthyridines. wikipedia.org The synthesis of 1,6-naphthyridine itself can be achieved starting from 4-aminopyridine. acs.org The reaction typically involves heating the aminopyridine with glycerol, a dehydrating agent like sulfuric acid, and an oxidizing agent such as nitrobenzene. wikipedia.orgacs.org

The mechanism of the Skraup reaction is generally understood to proceed through the following steps:

Dehydration of glycerol by sulfuric acid to form acrolein (propenal).

A Michael-type conjugate addition of the amino group of 4-aminopyridine to the acrolein.

Acid-catalyzed electrophilic cyclization of the resulting intermediate onto the pyridine ring.

Dehydration to form a dihydro-1,6-naphthyridine intermediate.

Oxidation of the dihydro intermediate by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic 1,6-naphthyridine ring system.

Refinements to the often vigorous Skraup reaction have been developed, such as using 4-aminopyridine-N-oxide as the starting material, which after the reaction sequence, requires a final reduction step to yield 1,6-naphthyridine. acs.org

Friedländer Synthesis

The Friedländer synthesis provides a more versatile route to substituted quinolines and naphthyridines. wikipedia.org It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound possessing an active α-methylene group, typically a ketone or an ester. For the synthesis of a 1,6-naphthyridine derivative, the starting material would be a 4-aminopyridine-3-carbaldehyde or a corresponding ketone.

Two primary mechanistic pathways are proposed for the Friedländer synthesis: wikipedia.orgcdnsciencepub.com

Pathway A (Aldol First): The reaction begins with an intermolecular aldol (B89426) condensation between the enolate of the active methylene compound and the aldehyde group of the aminopyridine. This is typically the rate-limiting step. The resulting aldol adduct then undergoes a rapid intramolecular cyclization via attack of the amino group on the carbonyl, followed by dehydration to form the new pyridine ring. wikipedia.orgcdnsciencepub.com

Pathway B (Schiff Base First): Alternatively, the initial step can be the formation of a Schiff base (imine) between the amino group of the aminopyridine and the carbonyl of the second reactant. This is followed by an intramolecular aldol-type condensation, where an enamine tautomer of the Schiff base attacks the carbonyl group that was originally part of the aminopyridine precursor, leading to cyclization and subsequent dehydration. wikipedia.org

Detailed mechanistic studies on quinoline synthesis have suggested that under typical acidic or basic conditions, the aldol-first pathway (Pathway A) is often favored. cdnsciencepub.com The initial aldol adduct and the subsequent cyclized intermediate are generally short-lived and not isolated. cdnsciencepub.com The choice between these pathways can be influenced by the specific substrates, catalysts, and reaction conditions employed.

Biological and Pharmacological Investigations of 1,6 Naphthyridin 8 Amine and Its Structural Analogs

Anticancer and Antitumor Activities

Derivatives of 1,6-naphthyridine (B1220473) have demonstrated considerable potential as anticancer and antitumor agents, operating through various mechanisms of action. These compounds have been shown to inhibit cancer cell growth, target key oncogenic pathways, and interact with essential cellular machinery involved in cell division.

Inhibition of Cellular Proliferation and Cytotoxicity Mechanisms

A number of studies have highlighted the cytotoxic effects of 1,6-naphthyridine derivatives against various cancer cell lines. For instance, a new aaptamine (B1664758) analog, 3-(phenethylamino)demethyl(oxy)aaptamine, which shares the benzo[de] uq.edu.aubioworld.comnaphthyridine core, demonstrated potent cytotoxic activity against human myeloid leukemia (HL-60) and murine myelomonocytic leukemia (WEHI-3B) cells. The mechanism of cell death was identified as the induction of apoptosis. jocpr.com Similarly, aaptamine itself also showed strong cytotoxic effects against these cell lines through apoptosis. jocpr.com

Further investigations into the mechanisms of cytotoxicity revealed that certain 1,8-naphthyridine (B1210474) derivatives, a related class of compounds, can induce cell cycle arrest at the G2/M phase and trigger apoptosis through the intrinsic mitochondrial pathway. ekb.eg One novel 1,8-naphthyridine derivative was found to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma cells, highlighting the complex dose-dependent cytotoxic responses these scaffolds can elicit. researchgate.net

Interaction with Oncogenic Kinase Targets (e.g., SYK, MET, CDK8/19)

The 1,6-naphthyridine scaffold has proven to be a versatile template for the design of inhibitors targeting oncogenic kinases, which are critical drivers of cancer cell proliferation and survival.

Spleen Tyrosine Kinase (SYK): Novel 5,7-disubstituted uq.edu.aubioworld.comnaphthyridines have been identified as potent inhibitors of Spleen Tyrosine Kinase (SYK). nih.gov Structure-activity relationship (SAR) studies revealed that a 7-aryl group, particularly with para substitution, combined with 5-aminoalkylamino substituents, significantly enhanced the inhibitory potency of these compounds. nih.gov The 1,6-naphthyridine skeleton, with amino substitution at the 5-position and aryl substitution at the 7-position, forms the basic structure for this class of SYK inhibitors.

Mesenchymal-Epithelial Transition (MET) Kinase: A series of 1,6-naphthyridinone-based compounds have been developed as potent MET kinase inhibitors. bioworld.comnih.gov By utilizing a scaffold-hopping strategy from known MET inhibitors, researchers designed and synthesized novel derivatives with significant antitumor efficacy. One promising candidate demonstrated superior tumor growth inhibition in a human glioblastoma xenograft model compared to the established MET inhibitor, cabozantinib. bioworld.comnih.gov Further optimization led to the discovery of compounds with excellent potency and favorable pharmacokinetic profiles. researchgate.net Additionally, 1H-imidazo[4,5-h] uq.edu.aubioworld.comnaphthyridin-2(3H)-one has been identified as a new class of c-Met kinase inhibitor. rsc.org

Cyclin-Dependent Kinase 8/19 (CDK8/19): 2,8-Disubstituted-1,6-naphthyridines have been discovered as dual ligands for CDK8 and CDK19. These kinases are part of the Mediator complex, which regulates gene transcription. Optimized compounds from this series have demonstrated sustained inhibition of a CDK8 biomarker in a colorectal carcinoma human tumor xenograft model.

The table below summarizes the activity of selected 1,6-naphthyridine derivatives against oncogenic kinases.

| Compound Class | Target Kinase | Key Structural Features | Observed Activity |

| 5,7-disubstituted uq.edu.aubioworld.comnaphthyridines | SYK | 7-aryl group and 5-aminoalkylamino substituents | Potent inhibition of SYK. nih.gov |

| 1,6-naphthyridinone derivatives | MET | Quinoline (B57606) moiety | Potent and orally bioavailable MET kinase inhibitors with significant in vivo tumor growth inhibition. bioworld.comnih.gov |

| 2,8-disubstituted-1,6-naphthyridines | CDK8/19 | Amino substituent at C5 | Dual CDK8/19 ligands with in vivo target inhibition. |

Topoisomerase Inhibition and DNA-Interacting Properties in Cancer Chemotherapy

Certain structural analogs of 1,6-naphthyridin-8-amine, specifically dibenzo[c,h] uq.edu.aubioworld.comnaphthyridines, have been identified as potent topoisomerase I (Top1) inhibitors. nih.govnih.gov Topoisomerases are crucial enzymes that resolve topological problems in DNA during various cellular processes, making them attractive targets for cancer therapy. nih.gov By replacing the five-membered cyclopentadienone C-ring of the indenoisoquinoline system with a six-membered nitrogen heterocyclic ring, researchers developed dibenzo[c,h] uq.edu.aubioworld.comnaphthyridines with potent antitumor activities in several cancer cell lines. nih.govnih.gov These compounds exhibit unique DNA cleavage site selectivities. nih.gov

Studies on substituted 5H-dibenzo[c,h] uq.edu.aubioworld.comnaphthyridin-6-ones have shown that hydrophilic substituents can enhance biological activity. nih.gov For example, 8- and 9-amino derivatives of these compounds have been evaluated for their cytotoxicity and Top1-targeting activity. nih.gov

Antiviral Efficacy and Associated Mechanisms

The 1,6-naphthyridine core is also a key feature in several compounds with significant antiviral properties, particularly against Human Cytomegalovirus (HCMV) and Human Immunodeficiency Virus type 1 (HIV-1).

Activity against Human Cytomegalovirus (HCMV)

A series of 1,6-naphthyridine analogs have demonstrated a high level of anti-human cytomegalovirus (HCMV) activity. nih.govresearchgate.net In vitro studies revealed that these compounds were active against a narrow spectrum of viruses, primarily human herpesviruses. nih.govresearchgate.net One notable naphthyridine derivative exhibited an IC50 value 39- to 223-fold lower than that of ganciclovir, a standard anti-HCMV drug. nih.govresearchgate.net

Importantly, HCMV strains resistant to ganciclovir, foscarnet, and cidofovir (B1669016) remained susceptible to the 1,6-naphthyridine derivatives, suggesting a novel mechanism of action. nih.govresearchgate.net Time-of-drug-addition studies indicated that these compounds affect events at both the early and late stages of virus replication. nih.gov This is supported by the observed reduction in the de novo synthesis of the pp65 tegument protein. researchgate.net

The table below presents the anti-HCMV activity of a representative 1,6-naphthyridine derivative compared to ganciclovir.

| Compound | Virus Strain | Assay | IC50 (µM) |

| Naphthyridine Derivative (A1) | HCMV (AD169) | Plaque Reduction | 0.02 |

| Ganciclovir | HCMV (AD169) | Plaque Reduction | 0.8 |

| Naphthyridine Derivative (A1) | HCMV (Towne) | Plaque Reduction | 0.01 |

| Ganciclovir | HCMV (Towne) | Plaque Reduction | 2.23 |

HIV-1 Integrase Inhibition and Antiretroviral Potency

The 1,6-naphthyridine scaffold is a well-established pharmacophore for the inhibition of HIV-1 integrase, a key enzyme in the viral replication cycle. mdpi.com Specifically, 8-hydroxy- uq.edu.aubioworld.comnaphthyridine-7-carboxamides have been identified as potent inhibitors of the strand-transfer step catalyzed by HIV-1 integrase.

Structure-activity relationship studies have shown that the 8-hydroxyquinoline (B1678124) and 7-carboxamide moieties are crucial for potent inhibition. mdpi.com Furthermore, a series of 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) derivatives have been developed as allosteric inhibitors of HIV-1 integrase. uq.edu.aunih.gov These compounds target the binding site of the lens epithelium-derived growth factor (LEDGF/p75) on the integrase enzyme, promoting its aberrant multimerization and thereby inhibiting viral replication. uq.edu.aunih.gov

Broad-Spectrum Antiviral Potential

The 1,6-naphthyridine scaffold has been identified as a promising framework for the development of novel antiviral agents. Research has demonstrated that derivatives of this chemical class exhibit activity against a range of viruses, most notably human herpesviruses. In particular, significant potency has been observed against human cytomegalovirus (HCMV), a major cause of morbidity and mortality in immunocompromised individuals.

One study investigated a series of 1,6-naphthyridine analogues and found them to be active against a narrow spectrum of viruses, primarily human herpesviruses and type 2 rhinovirus. A specific 1,6-naphthyridine derivative, designated as compound A1, showed exceptionally high anti-HCMV activity. Its 50% inhibitory concentration (IC50) was found to be 39- to 223-fold lower than that of ganciclovir, a standard anti-HCMV therapeutic, against both the AD169 and Towne strains of the virus.

Crucially, these 1,6-naphthyridine compounds retained their activity against HCMV strains that have developed resistance to conventional antiviral drugs like ganciclovir, foscarnet, and cidofovir. This suggests that their mechanism of action is distinct from existing therapies, offering a potential new avenue for treating drug-resistant infections. Further investigations into the antiviral properties of this class included testing against herpes simplex virus type 1 (HSV-1), herpes simplex virus type 2 (HSV-2), influenza A and B, respiratory syncytial virus (RSV), and human immunodeficiency virus (HIV). Additionally, some 8-hydroxy-naphthyridine derivatives have been specifically developed as potent inhibitors of HIV-1 integrase, with one compound inhibiting the strand transfer process with an IC50 of 10 nM and preventing the spread of HIV-1 infection in cell cultures.

| Compound Class | Target Virus | Key Finding | Reference |

|---|---|---|---|

| 1,6-Naphthyridine Derivative (A1) | Human Cytomegalovirus (HCMV) | IC50 was 39- to 223-fold lower than ganciclovir. Active against ganciclovir, foscarnet, and cidofovir-resistant HCMV strains. | |

| 8-Hydroxy-naphthyridines | Human Immunodeficiency Virus (HIV-1) | Inhibited the integrase strand transfer process with an IC50 of 10 nM. | |

| 1,6-Naphthyridine Analogues | Herpes Simplex Virus (HSV-1, HSV-2), Rhinovirus type 2 | Demonstrated antiviral activity. |

Antimicrobial Properties and Antibiotic Modulation

Naphthyridine derivatives, as a broad class of N-heterocyclic compounds, have been extensively studied for their antimicrobial properties. This has led to the development of several clinically important antibacterial drugs based on the related 1,8-naphthyridine scaffold, such as nalidixic acid. Research into 1,6-naphthyridine and its analogs continues to reveal potential applications in combating bacterial and fungal infections.

Structural analogs of this compound have demonstrated activity against a spectrum of both Gram-positive and Gram-negative bacteria. For instance, synthesized derivatives of benzo[h]naphthyridine were screened for antibacterial efficacy. The results indicated varied activity depending on the specific chemical substitutions on the core structure. Certain compounds showed inhibitory activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, while others were active against the Gram-negative bacterium Escherichia coli. The broader class of naphthyridines, particularly 1,8-naphthyridine derivatives like enoxacin (B1671340) and gemifloxacin, are known to possess broad-spectrum activity by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.

| Compound Class | Bacterial Strain | Activity Level | Reference |

|---|---|---|---|

| Benzo[h]naphthyridine derivatives (4c, 4d, 7a) | Staphylococcus aureus (Gram-positive) | Active | |

| Benzo[h]naphthyridine derivatives (4b, 4c, 4d, 4e, 6b, 7b) | Bacillus subtilis (Gram-positive) | Active | |

| Benzo[h]naphthyridine derivatives (4e, 4f, 6a) | Escherichia coli (Gram-negative) | Active | |

| Benzo[h]naphthyridine derivative (4c) | Proteus vulgaris (Gram-negative) | Zone of inhibition: 11 mm | |

| Benzo[h]naphthyridine derivative (4b) | Proteus vulgaris (Gram-negative) | Zone of inhibition: 14 mm |

The antifungal potential of naphthyridine derivatives has also been a subject of investigation. Studies on novel naphthyridine derivatives revealed that some compounds possess greater antifungal than antibacterial activity. For example, certain 1,8-naphthyridine derivatives have shown activity against fungal strains such as Aspergillus niger and Candida albicans. One study found that specific imidazo[1,2-a]naphthyridine derivatives demonstrated high activity against Candida metapsilosis and A. niger, which was comparable to the standard antifungal agent griseofulvin. Another study on 3-(2-methyl-1,8-naphthyridin-3-yl) ureas identified compounds active against Alternaria alternata, Fusarium oxysporum, and Curvularia lunata. This indicates that the naphthyridine scaffold is a viable starting point for the development of new antifungal agents.

An emerging area of interest is the ability of naphthyridine derivatives to modulate and enhance the efficacy of conventional antibiotics, particularly against multi-drug resistant (MDR) bacteria. Studies have shown that while some 1,8-naphthyridine derivatives possess no direct antibacterial activity on their own (with Minimum Inhibitory Concentrations [MIC] ≥ 1,024 µg/mL), they can significantly potentiate the activity of fluoroquinolone antibiotics. When combined with antibiotics like norfloxacin (B1679917) and ofloxacin, these compounds were able to decrease the MIC of the antibiotic, indicating a synergistic interaction. This effect is thought to be related to the structural similarities between naphthyridines and fluoroquinolones, which both can interact with bacterial topoisomerase enzymes. Furthermore, some 1,8-naphthyridine derivatives have been reported to inhibit bacterial efflux pumps, which are a major mechanism of antibiotic resistance. This suggests that these compounds could be developed as adjuvants to antibacterial drugs, restoring the effectiveness of older antibiotics against resistant strains.

The antimicrobial effectiveness of naphthyridine derivatives is highly dependent on their chemical structure. Research has begun to elucidate the structure-activity relationships (SAR) that govern their biological activity. One significant finding is the influence of halogen substituents on the naphthyridine ring. The presence, number, and position of halogen atoms can affect the spectrum of activity; for instance, certain halogenated molecules were found to possess both antibacterial and antifungal properties, whereas their non-halogenated counterparts only showed activity against Gram-negative bacteria. In other series of 1,8-naphthyridine derivatives, the presence of a 4-chloro substituent on an associated phenyl ring was found to be important for activity against both bacteria and fungi. These insights are critical for the rational design and optimization of new, more potent antimicrobial agents based on the 1,6-naphthyridine scaffold.

Anti-inflammatory and Immunomodulatory Potentials

Beyond their anti-infective properties, various naphthyridine isomers have demonstrated significant anti-inflammatory and immunomodulatory activities. These properties are often linked to the modulation of key signaling pathways and the production of inflammatory mediators.

Derivatives of the related 1,8-naphthyridine class have been shown to possess anti-inflammatory capabilities. For example, a 1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridine-3-carboxamide derivative, known as VL15, was identified as a selective cannabinoid CB2 receptor agonist. This compound was found to exert immunomodulatory effects by reducing the proliferation of activated peripheral blood mononuclear cells (PBMCs), blocking their cell cycle progression, and down-regulating T-cell activation markers. The mechanism of action involves the inhibition of key inflammatory signaling proteins such as NF-kB, IKKαβ, IKBα, ERK, and Akt.

Other studies have confirmed that 1,8-naphthyridine-3-carboxamides can modulate the secretion of cytokines and chemokines from dendritic cells, indicating potential for both anti-inflammatory and myeloprotective activities. The ability to downregulate pro-inflammatory cytokines is a key indicator of anti-inflammatory potential. Similarly, canthin-6-one, a 1,5-naphthyridine (B1222797) alkaloid, has been shown to reduce the production of pro-inflammatory mediators including tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-12p70) in rats. These findings highlight the potential of the broader naphthyridine class, including 1,6-naphthyridine derivatives, as therapeutic agents for inflammatory and autoimmune disorders.

Neurological and Central Nervous System Activities

Derivatives of 1,6-naphthyridine have been investigated for a range of effects on the central nervous system, demonstrating potential in the treatment of various neurological disorders.

Metabotropic glutamate (B1630785) receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in neuronal excitability and synaptic plasticity. Its overactivation is implicated in the pathophysiology of numerous neurological and psychiatric disorders. Consequently, mGlu5 receptor antagonists are being explored for their neuroprotective potential.

While direct studies on this compound as an mGlu5 antagonist are limited, the broader class of aryl naphthyridines has been identified as potent antagonists of this receptor. nih.gov The neuroprotective effects of mGlu5 antagonists are attributed to their ability to modulate glutamatergic transmission, thereby preventing excitotoxicity, a key mechanism in neuronal cell death associated with conditions like stroke and neurodegenerative diseases. Research has shown that selective mGlu5 antagonists can protect neurons from damage induced by excitotoxic insults.

| Compound | mGlu5 Receptor Antagonist Activity (IC50) | Reference |

|---|---|---|

| Aryl Naphthyridine Analog 1 | Potent antagonist activity | nih.gov |

| Aryl Naphthyridine Analog 2 | Potent antagonist activity | nih.gov |

Epilepsy is a neurological disorder characterized by recurrent seizures. The search for novel anticonvulsant agents with improved efficacy and fewer side effects is ongoing. Some fused heterocyclic systems incorporating the 1,6-naphthyridine core have been explored for their potential anticonvulsant activities. For instance, certain pyrazolo[3,4-c]-2,7-naphthyridine derivatives, isomers of the 1,6-naphthyridine system, have shown activity in preclinical models of epilepsy. nih.gov These findings suggest that the naphthyridine scaffold could be a valuable template for the design of new anticonvulsant drugs. The mechanism of action for such compounds may involve modulation of ion channels or enhancement of inhibitory neurotransmission.

| Compound Series | Anticonvulsant Activity | Reference |

|---|---|---|

| Pyrazolo[3,4-c]-2,7-naphthyridines | Active in pentylenetetrazole (PTZ)-induced seizure model | nih.gov |

Monoamine oxidase B (MAO-B) is an enzyme responsible for the degradation of neurotransmitters like dopamine (B1211576). Inhibition of MAO-B can increase dopamine levels in the brain and is a therapeutic strategy for Parkinson's disease. A series of novel 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b] nih.govnih.govnaphthyridines have been synthesized and evaluated as MAO-B inhibitors. mdpi.com Several of these compounds demonstrated potent and selective inhibition of human MAO-B in the low micromolar range. mdpi.com The 1-(2-(4-fluorophenyl)ethynyl) analog, in particular, exhibited an IC50 value of 1.35 μM, which is comparable to the well-known MAO-B inhibitor pargyline. mdpi.com This highlights the potential of the benzo[b] nih.govnih.govnaphthyridine scaffold in the development of new treatments for neurodegenerative disorders.

| Compound | MAO-B Inhibition (IC50, µM) | Reference |

|---|---|---|

| 1-(2-Phenylethynyl) analog | >10 | mdpi.com |

| 1-(2-(4-Fluorophenyl)ethynyl) analog | 1.35 | mdpi.com |

| 1-(2-(4-Chlorophenyl)ethynyl) analog | 2.51 | mdpi.com |

| 1-(2-(4-Methoxyphenyl)ethynyl) analog | 3.18 | mdpi.com |

| Pargyline (Reference) | 2.69 | mdpi.com |

Miscellaneous Biological Activities

Beyond the central nervous system, 1,6-naphthyridine derivatives have shown promise in other therapeutic areas.

Natural and synthetic 1,6-naphthyridine derivatives have been reported to possess analgesic properties. nih.gov For instance, some alkaloids isolated from Sophora species, which contain a 1,6-naphthyridine core, have been traditionally used for their pain-relieving effects. nih.gov

In the context of cardiovascular diseases, the antihypertensive potential of naphthyridine isomers has been investigated. A study on a series of 4-(N-methylencycloalkylamino)-1,8-naphthyridine derivatives, an isomer of 1,6-naphthyridine, revealed their potential as antihypertensive agents. nih.gov Several of these compounds exhibited significant vasorelaxant activity, with one compound showing a pIC50 value of 6.92. nih.gov The proposed mechanism of action involves the activation of ATP-sensitive potassium channels and potential inhibition of guanylate cyclase. nih.gov

| Compound (1,8-Naphthyridine Derivative) | Vasorelaxant Activity (pIC50) | Reference |

|---|---|---|

| Compound 22 | >5 | nih.gov |

| Compound 23 | 6.92 | nih.gov |

| Compound 27 | >5 | nih.gov |

| Compound 28 | >5 | nih.gov |

| Compound 29 | >5 | nih.gov |

| Compound 47 | >5 | nih.gov |

| Compound 48 | >5 | nih.gov |

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a variety of diseases. The antioxidant properties of naphthyridine derivatives have therefore been a subject of interest. While specific data on this compound is scarce, studies on the isomeric 1,8-naphthyridine scaffold have demonstrated significant antioxidant and free radical scavenging activity. For example, certain 1,8-naphthyridine derivatives have been shown to effectively scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

| Compound (1,8-Naphthyridine Derivative) | DPPH Radical Scavenging Activity (IC50, µg/mL) | Reference |

|---|---|---|

| Compound 8b | 17.68 ± 0.76 | |

| Compound 4c | 18.53 ± 0.52 | |

| Ascorbic Acid (Reference) | 15.16 ± 0.43 |

The ability of these compounds to donate a hydrogen atom or an electron to neutralize free radicals makes them potential candidates for combating oxidative stress-related pathologies.

Protein Kinase C (PKC) Inhibition

Protein Kinase C represents a family of serine/threonine kinases that play crucial roles in various cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of PKC signaling is implicated in several diseases, making its isoforms attractive therapeutic targets.

The scientific literature contains reports on naphthyridine derivatives as protein kinase inhibitors. For example, 2,6-naphthyridines have been described as potent and selective inhibitors of the novel PKC isozymes. Furthermore, various other kinase inhibitory activities have been associated with the broader naphthyridine class of compounds, including inhibition of c-Met, VEGFR-2, and FGFR4 by different substituted naphthyridinone derivatives.

Despite the investigation of related naphthyridine structures as kinase inhibitors, a specific investigation into the Protein Kinase C inhibitory activity of this compound has not been reported in the available scientific literature. Therefore, no data on its potency or selectivity against PKC isoforms can be provided.

Structure Activity Relationship Sar and Pharmacophore Elucidation for 1,6 Naphthyridin 8 Amine Derivatives

Systematic Evaluation of Substituent Effects on Biological Potency

The biological activity of 1,6-naphthyridin-8-amine derivatives can be profoundly influenced by the nature and position of substituents on the naphthyridine core. Systematic studies have been conducted to understand these effects, leading to the development of compounds with enhanced potency and selectivity for various biological targets.

For instance, in the development of selective type II AXL inhibitors, a series of 1,6-naphthyridinone derivatives were optimized. Starting from a dual MET/AXL targeted lead, modifications were guided by molecular modeling to enhance AXL potency and selectivity. This led to the discovery of compound 25c , which demonstrated an IC₅₀ of 1.1 nM for AXL and a 343-fold selectivity over MET. nih.gov This highlights the critical role of substituent manipulation in achieving desired biological profiles.

Similarly, in the pursuit of inhibitors for the meningoencephalitis-causing amoeba Naegleria fowleri, a pharmacophore for antiamoebic quinazolinones fused with a saturated 1,6-naphthyridine (B1220473) was established. Through the synthesis and evaluation of 88 analogues, researchers identified key structural features necessary for potent activity. nih.gov This systematic approach culminated in the identification of a compound with subnanomolar potency, underscoring the power of iterative design and evaluation. nih.gov

The substitution pattern on the 1,6-naphthyridine ring also plays a crucial role in determining activity against other targets. For example, a 7-acetamide derivative of a 1,6-naphthyridine compound was found to be a potent inhibitor of FGFR-expressing tumor cell lines, particularly against HUVECs with an IC₅₀ of 4 nM. acs.org In another study focused on HIV-1 integrase inhibitors, a derivative with specific substitutions demonstrated an IC₅₀ of 10 nM and inhibited HIV-1 infection spread in cell culture at 0.39 μM without significant cytotoxicity. acs.org

A review of 1,6-naphthyridin-2(1H)-ones revealed that the substitution pattern is a key determinant of their biological activity. nih.govresearchgate.net For instance, the presence or absence of a C3-C4 double bond, along with the nature of substituents at various positions, dictates the primary biological targets of these compounds. nih.gov

The following table summarizes the biological potency of selected this compound derivatives and their analogues:

| Compound | Target | Biological Potency (IC₅₀) | Reference |

| 25c | AXL | 1.1 nM | nih.gov |

| 7-acetamide derivative | FGFR-expressing tumor cells (HUVEC) | 4 nM | acs.org |

| HIV-1 Integrase Inhibitor | HIV-1 Integrase | 10 nM | acs.org |

| 19g | FGFR4 | Not specified, but potent | nih.gov |

| A34 | FGFR4 | Not specified, but potent | researchgate.netnih.gov |

| 13c | AXL | 3.2 ± 0.3 nM | nih.gov |

Conformational Analysis and Ligand-Target Binding Site Interactions

Understanding the three-dimensional arrangement of 1,6-naphthyridine derivatives and their interactions with biological targets is crucial for rational drug design. Conformational analysis and studies of ligand-target binding provide invaluable insights into the molecular basis of their activity.

Molecular docking and dynamics simulations are powerful tools used to predict and analyze these interactions. For instance, in the development of anti-mycobacterial agents targeting the InhA enzyme, molecular docking of a 1,8-naphthyridine-3-carbonitrile (B1524053) analogue (ANA-12 ) into the active site of InhA (PDB ID: 4TZK) revealed key binding interactions. nih.gov The co-crystallized ligand showed a hydrogen bond with TYR-158, and the docked pose of ANA-12 had a docking score of -8.424 kcal/mol, indicating a favorable binding affinity. nih.gov Molecular dynamics simulations further confirmed the stability of the ligand-protein complex. nih.gov

In the context of FGFR4 inhibitors, the design of 1,6-naphthyridin-2(1H)-one derivatives was guided by the goal of targeting a specific cysteine residue (Cys552) in the FGFR4 subtype. researchgate.netnih.gov This targeted approach, based on the understanding of the binding site, led to the development of potent and selective inhibitors. Similarly, structure-based drug design and scaffold hopping strategies were employed to discover potent AXL inhibitors based on a 1,6-naphthyridin-4-one scaffold. nih.gov

The interaction with specific amino acid residues within the binding pocket is a recurring theme. The ability of the 1,6-naphthyridine core and its substituents to form hydrogen bonds, hydrophobic interactions, and other non-covalent bonds with the target protein dictates the binding affinity and, consequently, the biological potency.

Rational Design Principles for Optimizing Therapeutic Efficacy

The knowledge gained from SAR and binding site interaction studies provides a foundation for the rational design of new and improved this compound derivatives with enhanced therapeutic efficacy.

Key design principles include:

Scaffold Hopping and Bioisosteric Replacement: As demonstrated in the development of AXL inhibitors, replacing a known scaffold with the 1,6-naphthyridin-4-one core led to compounds with improved properties. nih.gov This strategy allows for the exploration of novel chemical space while retaining key pharmacophoric features.

Targeted Covalent Inhibition: Designing compounds that can form a covalent bond with a specific residue in the target protein, such as the Cys552 in FGFR4, can lead to potent and irreversible inhibition. researchgate.netnih.gov

Molecular Hybridization: Combining the 1,6-naphthyridine scaffold with other pharmacophores can result in hybrid molecules with enhanced activity. This approach was used in the design of anti-mycobacterial agents. nih.gov

Structure-Based Drug Design: Utilizing the three-dimensional structure of the target protein to guide the design of complementary ligands is a powerful strategy. This was employed in the optimization of AXL inhibitors, leading to a compound with significantly improved in vivo efficacy. nih.govnih.gov

Systematic Substituent Modification: As detailed in section 4.1, a systematic exploration of different substituents at various positions of the 1,6-naphthyridine ring is crucial for fine-tuning potency, selectivity, and other pharmacological properties. nih.govnih.govacs.org

Modulation of Absorption, Distribution, Metabolism, and Excretion (ADMET) Properties through Structural Refinements

Optimizing the ADMET properties of a drug candidate is as important as maximizing its potency. Structural modifications to the 1,6-naphthyridine core can significantly impact these pharmacokinetic parameters.

In the development of anti-amoebic quinazolinones, researchers synthesized 53 analogues to improve not only potency but also solubility and microsomal stability. nih.gov While the lead compound showed high brain penetrance, it had a limited half-life, highlighting the need for further optimization of its metabolic stability. nih.gov

Similarly, for a 1,6-naphthyridine-based HIV-1 integrase inhibitor, a good pharmacokinetic profile was observed when dosed orally to rats, indicating favorable absorption and metabolic properties. acs.org In the development of AXL inhibitors, a 1,6-naphthyridin-4-one derivative (13c ) demonstrated favorable pharmacokinetic properties in rats, with a long mean residence time (MRT = 16.5 h) and high exposure (AUC₀-∞ = 59,815 ng·h/mL). nih.gov

The development of a potent and selective FGFR4 inhibitor, A34 , also involved optimization for favorable pharmacokinetic properties and a low risk of hERG toxicity. researchgate.netnih.gov This underscores the importance of considering ADMET properties early in the drug discovery process.

Structural refinements that can modulate ADMET properties include:

Introduction of Polar Groups: To improve solubility.

Modification of Lipophilicity: To balance permeability and solubility.

Blocking Metabolic Hotspots: Introducing substituents at positions prone to metabolic degradation to increase half-life.

Modulating pKa: To influence absorption and distribution.

By carefully considering these factors, medicinal chemists can design this compound derivatives with not only high potency but also the necessary pharmacokinetic profile to be effective therapeutic agents.

Computational Chemistry and Theoretical Investigations in 1,6 Naphthyridin 8 Amine Research

Molecular Docking Simulations for Ligand-Receptor Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 1,6-naphthyridin-8-amine research, docking simulations are instrumental in understanding how its derivatives interact with biological targets.

While specific molecular docking studies on the parent this compound are not extensively documented in publicly available literature, research on closely related naphthyridine isomers provides a framework for understanding its potential interactions. For instance, docking studies on 1,8-naphthyridine (B1210474) derivatives have been employed to explore their binding modes with various receptors. These studies have revealed the importance of hydrogen bonding and hydrophobic interactions in the binding affinity of these compounds. It is predicted that the amino group and the nitrogen atoms of the 1,6-naphthyridine (B1220473) core of this compound would be key pharmacophoric features in forming hydrogen bonds with receptor active sites.

A hypothetical molecular docking study of this compound into a kinase active site might reveal the interactions detailed in the table below.

| Interaction Type | Functional Group of this compound | Potential Interacting Amino Acid Residue | Estimated Distance (Å) |

| Hydrogen Bond Donor | 8-amino group | Aspartate | 2.8 |

| Hydrogen Bond Acceptor | N1 of naphthyridine ring | Lysine | 3.0 |

| Hydrogen Bond Acceptor | N6 of naphthyridine ring | Serine | 3.1 |

| Pi-Pi Stacking | Naphthyridine ring system | Phenylalanine | 3.5 |

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations are pivotal in understanding the intrinsic properties of this compound, such as its geometry, electronic distribution, and reactivity.

A study on a substituted 1,6-naphthyridine derivative, 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile, utilized DFT calculations with the B3LYP, CAM-B3LYP, and ωB97XD functionals and a 6–311++G(d,p) basis set to study amine-imine tautomerization. researchgate.net The investigation revealed that the amine tautomer is the dominant form in the gas phase. researchgate.net Such studies provide insights into the electronic properties and energetic landscapes of these molecules. researchgate.net

DFT calculations on a novel benzo[h]chromeno[2,3-b] researchgate.netresearchgate.netnaphthyridine derivative at the B3LYP/6-311G(d,p) level of theory have been used to determine its equilibrium geometry, total energy, energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and Mulliken atomic charges. researchgate.net These parameters are crucial for predicting the molecule's reactivity and kinetic stability.

| Calculated Property | Significance in this compound Research |

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energy Gap | Indicates the chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic and nucleophilic attack. |

| Mulliken Atomic Charges | Describes the charge distribution across the atoms in the molecule. |

| Dipole Moment | Provides information about the overall polarity of the molecule. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. The development of QSAR models for this compound derivatives can facilitate the prediction of their biological activities and guide the synthesis of more potent analogues.

While specific QSAR models for this compound are not widely reported, comparative Structure-Activity Relationship (SAR) and molecular modeling studies on related 1,6-naphthyridin-2(1H)-ones have been conducted. researchgate.net These studies provide a foundation for building QSAR models by identifying key structural features that influence biological activity. researchgate.net For a hypothetical QSAR model for the anti-cancer activity of this compound derivatives, the following descriptors might be important:

| Descriptor Type | Example Descriptor | Potential Influence on Activity |

| Electronic | Dipole Moment | Affects interactions with polar residues in the target protein. |

| Steric | Molecular Volume | Influences the fit of the molecule into the binding pocket. |

| Hydrophobic | LogP | Determines the partitioning of the molecule between aqueous and lipid environments. |

| Topological | Wiener Index | Relates to the branching of the molecular structure. |

In Silico Prediction of Biological Activities (e.g., PASS Analysis, ADMET Profiling)

In silico prediction tools are increasingly used to forecast the biological activity spectrum and the pharmacokinetic properties of new chemical entities. These predictions help in the early stages of drug discovery to prioritize compounds for further experimental testing.

Prediction of Activity Spectra for Substances (PASS) analysis can predict a wide range of biological activities for a given molecule based on its structure. For this compound, a PASS prediction might suggest potential activities such as kinase inhibition, anti-inflammatory effects, or antimicrobial properties.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is crucial for assessing the drug-likeness of a compound. In silico ADMET predictions for 1,8-naphthyridine derivatives have been reported, and similar methodologies can be applied to this compound. rsc.orgorientjchem.org

| ADMET Property | Predicted Outcome for this compound (Hypothetical) | Implication for Drug Development |

| Absorption | High | Good oral bioavailability. |

| Distribution | Moderate | Can reach target tissues without excessive accumulation. |

| Metabolism | Low to Moderate | Reduced risk of rapid clearance and potential drug-drug interactions. |

| Excretion | Renal | Cleared through the kidneys. |

| Toxicity | Low | Favorable safety profile. |

Quantum Chemical Analyses of Reaction Mechanisms and Transition States

Quantum chemical calculations are powerful tools for elucidating the mechanisms of chemical reactions, including the identification of intermediates and transition states. Such analyses can provide a detailed understanding of the synthetic pathways to this compound and its derivatives.

Research on the mechanism of formation of 1,6-naphthyridine derivatives has been reported, highlighting the utility of computational methods in understanding complex reaction cascades. researchgate.net For instance, the synthesis of 1,6-naphthyridin-4-amines via a Friedel–Crafts-type intramolecular cycloaromatisation has been studied, where quantum chemical calculations could be used to model the reaction pathway and identify the rate-determining step. nih.gov

A hypothetical quantum chemical analysis of the final amination step in a synthesis of this compound could involve the following:

Reactant and Product Optimization: Determining the lowest energy structures of the starting materials and the final product.

Transition State Search: Locating the highest energy point along the reaction coordinate, which corresponds to the transition state.

Frequency Calculations: Confirming the nature of the stationary points (minima for reactants and products, first-order saddle point for the transition state) and calculating the activation energy.

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular Dynamics (MD) simulations provide a dynamic picture of molecules, allowing for the study of their conformational changes and the stability of their complexes with biological macromolecules over time.

A typical MD simulation protocol for a complex of a this compound derivative with a target protein would involve:

System Preparation: The docked complex is placed in a simulation box with solvent (e.g., water) and ions to mimic physiological conditions.

Minimization: The energy of the system is minimized to remove any steric clashes.

Equilibration: The system is gradually heated and equilibrated at a constant temperature and pressure.

Production Run: The simulation is run for a specified period (e.g., nanoseconds to microseconds) to collect data on the trajectory of the atoms.

Analysis of the MD trajectory can provide information on the root-mean-square deviation (RMSD) of the ligand and protein, the root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key intermolecular interactions over time.

Advanced Methodologies and Characterization Techniques in 1,6 Naphthyridin 8 Amine Research

Spectroscopic Characterization: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)

Spectroscopic methods are fundamental to the characterization of 1,6-naphthyridin-8-amine, providing detailed information about its atomic and molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy is used to determine the carbon-hydrogen framework. In ¹H NMR spectroscopy of this compound, the protons on the aromatic rings would exhibit characteristic chemical shifts and coupling patterns. The amine (-NH₂) protons would typically appear as a broad singlet. For derivatives, such as substituted benzo[b] researchgate.netacs.orgnaphthyridines, detailed ¹H and ¹³C NMR data have been reported, confirming the successful synthesis and structural integrity of these more complex molecules. mdpi.com Using specific solvents like DMSO-d₆ can help in resolving tautomeric equilibria, such as amine versus imine forms, which can be a feature of amino-substituted naphthyridines.

Infrared (IR) Spectroscopy identifies the functional groups present in the molecule. For this compound, a primary aromatic amine, the IR spectrum is expected to show characteristic absorption bands. These include:

N-H Stretching: Two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric vibrations of the primary amine (-NH₂) group. orgchemboulder.comlibretexts.org

N-H Bending: A scissoring vibration typically observed in the 1650-1580 cm⁻¹ range. orgchemboulder.com

C-N Stretching: A strong band for the aromatic amine C-N bond, usually found between 1335-1250 cm⁻¹. orgchemboulder.com

Aromatic C-H and C=C Stretching: Absorptions above 3000 cm⁻¹ for aromatic C-H bonds and in the 1600-1400 cm⁻¹ region for C=C ring stretching. udel.eduvscht.cz Studies on related derivatives have utilized FT-IR to confirm their synthesis. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy provides insights into the electronic transitions within the conjugated π-system of the naphthyridine core. The absorption spectra of fused 1,6-naphthyridine-4-amine derivatives show multiple broad bands, with maximum absorption wavelengths (λmax) ranging from 344 to 448 nm. rsc.org The specific absorption maxima are influenced by the solvent environment and the nature of substituents on the ring system. nih.gov Furthermore, the fluorescence properties of some fused polycyclic 1,6-naphthyridines have been explored, indicating their potential as organic luminescence materials. rsc.orgresearchgate.net

Mass Spectrometry (MS) is employed to determine the molecular weight and elemental composition of the compound and to study its fragmentation patterns. For this compound (C₈H₇N₃), the monoisotopic mass is 145.064 Da. uni.lu High-resolution mass spectrometry (HRMS) is crucial for confirming the molecular formula. mdpi.com Predicted collision cross section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

| Adduct | m/z (mass-to-charge ratio) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 146.07128 | 126.7 |

| [M+Na]⁺ | 168.05322 | 136.3 |

| [M+K]⁺ | 184.02716 | 132.9 |

| [M+NH₄]⁺ | 163.09782 | 146.1 |

| [M-H]⁻ | 144.05672 | 128.4 |

Predicted Mass Spectrometry Data for this compound. Data sourced from PubChemLite. uni.lu

Chromatographic Purification Techniques and Purity Assessment

Chromatographic methods are indispensable for the isolation and purification of this compound and its analogs, as well as for the critical assessment of their purity. High-Performance Liquid Chromatography (HPLC) is a primary technique used for both purification and analysis. For instance, derivatives of 8-hydroxy-1,6-naphthyridine have been purified using preparative HPLC and mass-directed preparative HPLC. nih.gov

The basic nature of the amine group can present challenges in purification by standard silica (B1680970) gel chromatography due to strong interactions with the acidic silica surface. This can lead to poor peak shape and recovery. To overcome this, amine-functionalized silica can be used, which allows for efficient purification with less polar solvent systems like hexane (B92381) and ethyl acetate, improving mass transfer kinetics. Alternatively, a competing amine modifier, such as ammonium (B1175870) hydroxide, is often added to the mobile phase in traditional silica gel chromatography to improve the elution of basic compounds.

X-ray Crystallography for Precise Structural Elucidation and Protein-Ligand Complex Analysis

X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level. This technique is the gold standard for confirming the molecular structure of novel compounds. For derivatives of the 1,6-naphthyridine (B1220473) scaffold, single-crystal X-ray analysis has been used to definitively establish their structure, including the planarity of the fused ring system and the precise arrangement of substituents. researchgate.netmdpi.comresearchgate.net